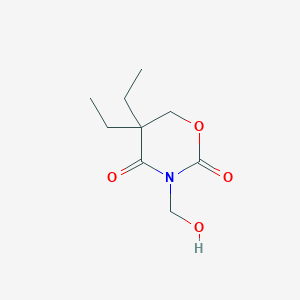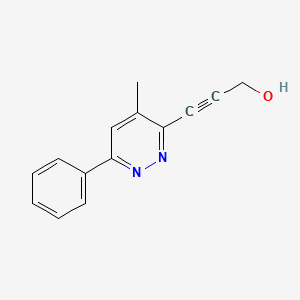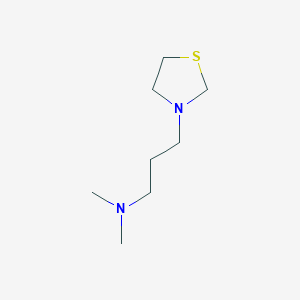
Butanamide, 2-bromo-3,3-dimethyl-N-(triphenylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butanamide, 2-bromo-3,3-dimethyl-N-(triphenylmethyl)-: is a chemical compound with a complex structure that includes a butanamide backbone, a bromine atom, and a triphenylmethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Butanamide, 2-bromo-3,3-dimethyl-N-(triphenylmethyl)- typically involves multiple steps. One common method includes the bromination of 3,3-dimethylbutanamide followed by the introduction of the triphenylmethyl group. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully controlled. The use of automated systems ensures consistency and efficiency in the production process. The final product is usually purified through techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: Butanamide, 2-bromo-3,3-dimethyl-N-(triphenylmethyl)- can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: The amide bond can be hydrolyzed to produce corresponding acids and amines.
Common Reagents and Conditions:
Nucleophiles: Such as hydroxide ions or amines for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted butanamides, while oxidation reactions may produce carboxylic acids.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, Butanamide, 2-bromo-3,3-dimethyl-N-(triphenylmethyl)- is used as a reagent in organic synthesis. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable tool for creating complex molecules.
Biology: In biological research, this compound can be used to study enzyme interactions and protein modifications. Its ability to undergo specific reactions makes it useful for probing biological pathways and mechanisms.
Medicine: In the field of medicine, Butanamide, 2-bromo-3,3-dimethyl-N-(triphenylmethyl)- has potential applications in drug development. Its unique chemical properties may allow it to act as a precursor for pharmaceuticals or as a probe for studying disease mechanisms.
Industry: Industrially, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes.
Mecanismo De Acción
The mechanism of action of Butanamide, 2-bromo-3,3-dimethyl-N-(triphenylmethyl)- involves its interaction with specific molecular targets. The bromine atom and triphenylmethyl group play crucial roles in its reactivity. The compound can form covalent bonds with target molecules, leading to changes in their structure and function. This interaction can affect various biological pathways, making it a valuable tool for studying molecular mechanisms.
Comparación Con Compuestos Similares
Butanamide, 3,3-dimethyl-: Lacks the bromine atom and triphenylmethyl group, making it less reactive.
Butanamide, 2-bromo-3,3-dimethyl-N-phenyl-: Contains a phenyl group instead of a triphenylmethyl group, leading to different reactivity and applications.
Bromobutide (2-bromo-3,3-dimethyl-N-(1-methyl-1-phenylethyl)butanamide): Similar structure but with different substituents, affecting its chemical properties and uses.
Uniqueness: Butanamide, 2-bromo-3,3-dimethyl-N-(triphenylmethyl)- is unique due to the presence of both the bromine atom and the triphenylmethyl group. These functional groups confer specific reactivity and stability, making it suitable for a wide range of applications in scientific research and industry.
Propiedades
Número CAS |
190260-61-8 |
|---|---|
Fórmula molecular |
C25H26BrNO |
Peso molecular |
436.4 g/mol |
Nombre IUPAC |
2-bromo-3,3-dimethyl-N-tritylbutanamide |
InChI |
InChI=1S/C25H26BrNO/c1-24(2,3)22(26)23(28)27-25(19-13-7-4-8-14-19,20-15-9-5-10-16-20)21-17-11-6-12-18-21/h4-18,22H,1-3H3,(H,27,28) |
Clave InChI |
HALUFWDLJLZVKP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(C(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,4-Dioxaspiro[4.5]dec-6-en-8-one, 10-(phenylthio)-](/img/structure/B12562622.png)
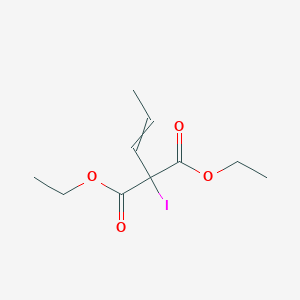



![N~1~,N~4~-Bis[(4-methoxyphenyl)methyl]butane-1,4-diamine](/img/structure/B12562641.png)
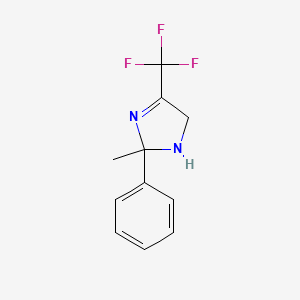
![(2Z)-1-ethyl-2-[[(3Z)-3-[(1-ethylbenzo[e][1,3]benzothiazol-1-ium-2-yl)methylidene]-2,5,5-trimethylcyclohexen-1-yl]methylidene]benzo[e][1,3]benzothiazole;4-methylbenzenesulfonate](/img/structure/B12562651.png)
![4-(3,8-Diphenyl-4,5-dihydro-2H-benzo[g]indazol-2-yl)aniline](/img/structure/B12562664.png)
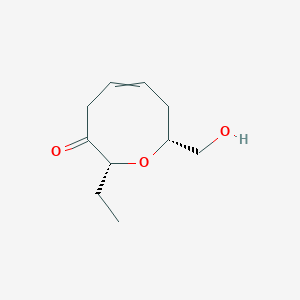
![Propanedinitrile, [(2E,4E)-5-(dimethylamino)-2,4-pentadienylidene]-](/img/structure/B12562680.png)
